molecular formula C27H27N3O3 B2838738 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1235287-57-6

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2838738
CAS No.: 1235287-57-6
M. Wt: 441.531
InChI Key: FFXFQVRSYCHPBR-UHFFFAOYSA-N
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Description

The compound 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring a benzofuran-2-carbonyl group attached to a piperidin-4-ylmethyl scaffold and a naphthalen-1-ylmethyl substituent. The naphthalenylmethyl group introduces significant lipophilicity and steric bulk, which may influence membrane permeability and target binding.

Properties

IUPAC Name

1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c31-26(25-16-21-7-2-4-11-24(21)33-25)30-14-12-19(13-15-30)17-28-27(32)29-18-22-9-5-8-20-6-1-3-10-23(20)22/h1-11,16,19H,12-15,17-18H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXFQVRSYCHPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, a compound with a complex structure, is gaining attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C27H27N3O3, with a molecular weight of 441.5 g/mol. The compound features a benzofuran moiety linked to a piperidine ring and a naphthalene group, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC27H27N3O3
Molecular Weight441.5 g/mol
CAS Number1235287-57-6

The compound's mechanism of action is hypothesized to involve multiple pathways due to its structural complexity. The presence of the benzofuran and piperidine rings suggests potential interactions with various receptors and enzymes involved in cellular signaling pathways. Predictive models like PASS (Prediction of Activity Spectra for Substances) indicate that it may exhibit activities similar to known bioactive compounds, particularly in cancer treatment and neuroprotection .

Anticancer Activity

Research indicates that compounds with similar structural features have shown promising anticancer properties. For instance, derivatives containing piperidine rings have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro studies suggest that this compound may inhibit cell proliferation and induce apoptosis in tumor cells .

Neuroprotective Effects

The benzofuran component is associated with neuroprotective activities. Compounds with benzofuran moieties have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Anticancer Studies : A study evaluated the cytotoxicity of piperidine derivatives against FaDu hypopharyngeal tumor cells, showing enhanced apoptosis induction compared to standard treatments like bleomycin .
  • Neuroprotective Studies : Research on benzofuran derivatives indicated their ability to protect neuronal cells from oxidative damage in models of Alzheimer's disease, suggesting that modifications like those present in this compound could enhance such effects .
  • Antimicrobial Studies : A series of piperidine-based compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, which could be extrapolated to predict the activity of structurally related compounds.

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds similar to 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzofuran and piperidine components are known to interact with neurotransmitter systems, potentially modulating excitotoxicity associated with excessive glutamate signaling .

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction and inhibition of tumor growth. Similar compounds have been shown to affect cell signaling pathways critical for cancer cell proliferation and survival. In vitro studies could explore its efficacy against various cancer cell lines, assessing its impact on cell viability and apoptosis.

Inflammatory Response Modulation

There is emerging evidence that compounds with similar structures can modulate inflammatory responses, which is crucial in conditions such as rheumatoid arthritis and other autoimmune diseases. The ability to inhibit pro-inflammatory cytokines could position this compound as a therapeutic agent in managing chronic inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of structurally related compounds, providing insights into the potential applications of this compound.

Case Study 1: Neuroprotective Mechanisms

A study investigating the neuroprotective effects of benzofuran derivatives found that these compounds could significantly reduce neuronal death in models of oxidative stress. The mechanism was attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit NMDA receptor-mediated excitotoxicity .

Case Study 2: Antitumor Activity

In another study, a series of piperidine-based compounds were tested for their anticancer properties against various human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the piperidine structure could enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related urea derivatives, focusing on substituent effects, synthesis strategies, and inferred biological activities.

Table 1: Structural Comparison of Urea Derivatives

Compound Name / ID Piperidine Substituent Urea Substituents Key Features
Target Compound 1-(Benzofuran-2-carbonyl)piperidin-4-ylmethyl Naphthalen-1-ylmethyl High lipophilicity; benzofuran for π-π interactions
3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea 1-(Benzofuran-2-carbonyl)piperidin-4-ylmethyl 3,4,5-Trimethoxyphenyl Methoxy groups enhance solubility and hydrogen bonding
1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea 1-Benzylpiperidin-4-yl 4-Chlorophenyl Chlorine increases electron-withdrawing effects
1-(3-(Benzyloxy)pyridin-2-yl)-3-(naphthalen-1-yl)urea None (pyridin-2-yl backbone) Naphthalen-1-yl No piperidine; benzyloxy-pyridine linker
ACPU: 1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea 1-(Coumarin-acetyl)piperidin-4-yl Adamantan-1-yl Adamantane for hydrophobicity; coumarin for fluorescence
Compound 4: 3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea 1-(5-Bromopyridin-2-yl)piperidin-4-yl [1,1'-Biphenyl]-4-yl Bromine for halogen bonding; biphenyl for rigidity

Key Observations

Substituent Effects on Lipophilicity and Solubility: The naphthalenylmethyl group in the target compound increases lipophilicity compared to smaller aryl groups (e.g., 4-chlorophenyl in ), which may enhance membrane permeability but reduce aqueous solubility. In contrast, the 3,4,5-trimethoxyphenyl group in balances lipophilicity with hydrogen-bonding capacity.

Synthesis Strategies :

  • The target compound likely employs coupling reagents like EDCI/DMAP (used in ACPU synthesis ) to conjugate the benzofuran-2-carbonyl chloride to the piperidine ring.
  • Reductive amination or nucleophilic substitution (common in piperidine-based ureas ) may be used to introduce the naphthalenylmethyl group.

Inferred Pharmacological Properties :

  • Enzyme Inhibition : Piperidine-urea analogs such as ACPU and compound 12 target soluble epoxide hydrolase (sEH). The benzofuran moiety in the target compound may mimic adamantane’s hydrophobic interactions in ACPU.
  • Receptor Binding : The naphthalenylmethyl group could engage in van der Waals interactions similar to biphenyl in compound 4 , while the benzofuran may act as a bioisostere for triazine rings in compounds like 17 .

Table 2: Hypothetical Pharmacokinetic Comparison

Property Target Compound ACPU 1-(4-Chlorophenyl)urea
Molecular Weight ~480 g/mol (estimated) 523.59 g/mol 343.84 g/mol
LogP (Predicted) ~4.5 (high) ~3.8 ~3.2
Hydrogen Bond Acceptors 5 7 3
Metabolic Stability Moderate (benzofuran resistance) Low (coumarin oxidation) High (simple aryl group)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, and what reaction conditions maximize yield?

  • Methodology :

  • Step 1 : Couple benzofuran-2-carbonyl chloride with piperidin-4-ylmethylamine under reflux in dichloromethane (DCM) to form the piperidine intermediate .
  • Step 2 : React the intermediate with naphthalen-1-ylmethyl isocyanate in tetrahydrofuran (THF) at 0–5°C, using triethylamine (TEA) as a base to deprotonate and activate the urea formation .
  • Optimization : Yield is maximized by maintaining anhydrous conditions, controlling temperature (±2°C), and using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reactivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Characterization Techniques :

  • 1H NMR : Analyze in DMSO-d6 at 300 MHz to verify proton environments (e.g., urea NH peaks at δ 6.5–7.2 ppm, benzofuran aromatic protons at δ 7.3–8.1 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ calculated for C27H26N3O3: 440.1972) .
  • HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • In Vitro Screening :

  • Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) or kinases using fluorogenic substrates, as urea derivatives often modulate these targets .
  • Receptor Binding : Use radioligand displacement assays (e.g., for GPCRs) to evaluate affinity, noting the naphthalene moiety’s role in lipophilicity and membrane penetration .

Advanced Research Questions

Q. How do structural modifications in the benzofuran or naphthalene moieties influence bioactivity?

  • SAR Insights :

  • Substituent Effects :
ModificationBioactivity TrendExample Reference
Benzofuran → Pyrazine (electron-deficient)Reduced kinase inhibition
Naphthalene → 4-MethoxyphenylEnhanced receptor selectivity
Chloro/Bromo substitutionIncreased lipophilicity (logP +0.5)
  • Methodology : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution, then compare IC50 values in target assays .

Q. What computational methods can predict the binding affinity of this compound with target proteins?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model interactions with sEH or kinases, focusing on urea’s hydrogen bonding with catalytic residues (e.g., Asp335 in sEH) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzofuran-naphthalene hydrophobic core in binding pockets .
    • Validation : Cross-correlate computational results with SPR (surface plasmon resonance) binding kinetics .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Troubleshooting Framework :

  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters urea protonation) and temperature (25°C vs. 37°C impacts enzyme kinetics) .
  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence-based and LC-MS/MS metabolite quantification to rule out assay-specific artifacts .
  • Batch Variability : Characterize compound purity and stereochemistry (e.g., chiral HPLC) to exclude impurities as confounding factors .

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